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India's regulatory framework for products targeting rare diseases, while historically nascent,

has undergone significant evolution. The primary challenge has been to balance the urgent

need for effective treatments for a considerable patient population with the economic and

logistical hurdles of developing products for limited markets. This guide provides an in-depth

analysis of the current legal and regulatory landscape in India for both therapeutic and non-

therapeutic products intended for rare diseases.

It is crucial to note that the term "Non-Therapeutic Orphan Product (NOTP)" is not a formal

regulatory category in India. Instead, the regulatory pathways are bifurcated into "Orphan

Drugs" for therapeutic products and a framework under the medical device regulations that now

includes specific provisions for devices and in-vitro diagnostics (IVDs) for rare diseases.

An estimated 72 to 96 million people in India are affected by rare diseases[1]. The government

has recognized this significant health issue and has been taking steps to create a more

favorable ecosystem for the development and approval of necessary medical products.

The Legal Framework for Orphan Drugs
The primary legislation governing orphan drugs in India is the Drugs and Cosmetics Act, 1940,

and more specifically, the New Drugs and Clinical Trials Rules, 2019. These rules, for the first

time, provided a formal definition for orphan drugs and outlined a regulatory pathway for their

approval.[1][2]
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The Central Drugs Standard Control Organization (CDSCO), headed by the Drug Controller

General of India (DCGI), is the principal regulatory authority for orphan drugs.[1]

Definition of an Orphan Drug
According to the New Drugs and Clinical Trials Rules, 2019, an orphan drug is defined as "a

drug intended to treat a condition which affects not more than five lakh (500,000) persons in

India".[1][3]

Regulatory Pathway and Incentives
The regulatory pathway for orphan drugs in India is designed to be more flexible and

encouraging for manufacturers. Key provisions and incentives include:

Expedited Review Process: The CDSCO offers an expedited review process for orphan

drugs to ensure faster access for patients.[2][4] In a significant move in December 2024, the

CDSCO directed that all applications for medicines and medical devices for rare diseases be

processed within a 90-day timeframe.[5][6][7]

Waiver of Local Clinical Trials: A crucial incentive is the potential waiver of local (Phase III)

clinical trials in India.[1][8] This waiver can be granted if the orphan drug is approved and

marketed in certain well-regulated countries, including the USA, UK, Japan, Australia,

Canada, and the European Union.[9] However, Phase IV (post-marketing surveillance)

studies are still mandatory.[9]

Fee Waivers: The application fees for conducting clinical trials for orphan drugs in India are

waived.[2]

Price Control Exemptions: Orphan drugs can be exempted from price controls, which is a

significant incentive for manufacturers.[2]

Post-Marketing Surveillance
Post-marketing surveillance (Phase IV studies) is a mandatory requirement for orphan drugs in

India.[10] This involves the ongoing monitoring of the drug's safety and efficacy after it has

been approved and is available to the public. Manufacturers are required to have a

pharmacovigilance system in place to collect, process, and report adverse drug reactions to the
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CDSCO.[10] Periodic Safety Update Reports (PSURs) must be submitted to the regulatory

authority.[11]

The Legal Framework for Non-Therapeutic Products
for Rare Diseases (Medical Devices and IVDs)
While there isn't a separate category for "Non-Therapeutic Orphan Products," the Medical

Devices Rules, 2017, under the Drugs and Cosmetics Act, 1940, govern medical devices and

in-vitro diagnostics (IVDs). Recent directives from the CDSCO have explicitly included medical

devices for rare diseases in the expedited approval process.[5][6][7]

Regulatory Authority and Classification
The CDSCO is also the regulatory authority for medical devices and IVDs.[12] These products

are classified into four categories based on their risk level:[13]

Class A: Low risk

Class B: Low to moderate risk

Class C: Moderate to high risk

Class D: High risk

Regulatory Pathway for Medical Devices for Rare
Diseases
The CDSCO has directed that applications for medical devices (especially higher-risk Class C

and D) for rare diseases should be processed within an expedited 90-day timeline.[6] For

lower-risk Class A and B devices, the State Licensing Authorities are mandated to adhere to

the same timeframe.[6]

Similar to orphan drugs, there is a provision for considering a waiver of local clinical

investigations for medical devices for rare diseases.[6]

Specific Regulations for In-Vitro Diagnostics (IVDs)
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The approval process for new IVDs that do not have a predicate device (a similar, legally

marketed device) in India involves a clinical performance evaluation.[14]

Key Experimental Protocol: Clinical Performance Evaluation for IVDs

A manufacturer or importer intending to conduct a clinical performance evaluation for a new

IVD must:

Submit an Application: An application must be made to the Central Licensing Authority

(CDSCO) using Form MD-24.[15][16]

Obtain Permission: The CDSCO, after reviewing the application, grants permission to

conduct the clinical performance evaluation in Form MD-25.[15][16]

Conduct the Evaluation: The study must be conducted as per the approved protocol and

good clinical practices.

Submit Evaluation Report: The data from the evaluation is then submitted as part of the

application for manufacturing or import license for the new IVD.

Important Note on Clinical Trial Waivers for IVDs: The Indian government has decided not to

grant clinical trial waivers for IVDs, even if they are approved in other developed countries.[17]

[18] This decision is based on the understanding that the effectiveness of IVDs can be

influenced by population-specific biological and genetic factors.[17][18]

Quantitative Data on Rare Diseases and Related
Products in India
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Metric Data Source(s)

Estimated Rare Disease

Patient Population in India
72 - 96 million [1]

Number of Identified Rare

Diseases in India
Approximately 450 [1]

Availability of USFDA-

Approved Repurposed Orphan

Drugs in India

76% of 279 identified drugs

are available in some form
[19]

Number of Patients Benefited

under the National Policy for

Rare Diseases (as of August

2024)

1,118 [20]

Indigenous Orphan Drugs

Approved in India (as of

November 2023)

4 (for Wilson's disease,

Gaucher's disease,

Tyrosinemia Type I, and

Dravet-Lennox Gastaut

syndrome)

[21]

Visualizing the Regulatory Pathways
Approval Workflow for Orphan Drugs in India
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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